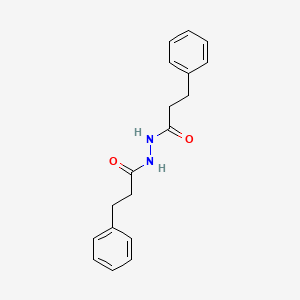
3-phenyl-N'-(3-phenylpropanoyl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide is an organic compound with the molecular formula C18H20N2O It is a hydrazide derivative, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a phenylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide typically involves the reaction of 3-phenylpropanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acylated with 3-phenylpropanoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Reflux (approximately 100°C)
Solvent: Ethanol or methanol
Catalyst: None required
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency
化学反应分析
Types of Reactions
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield primary amines or alcohols
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine
Major Products Formed
Oxidation: Phenylpropanoic acid derivatives
Reduction: Phenylpropanol derivatives
Substitution: Various substituted hydrazides
科学研究应用
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of 3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-phenylpropanoic acid
- 3-phenylpropanol
- 3-phenylpropionyl chloride
Uniqueness
3-phenyl-N’-(3-phenylpropanoyl)propanehydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
3-phenyl-N'-(3-phenylpropanoyl)propanehydrazide |
InChI |
InChI=1S/C18H20N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
InChI 键 |
LZWOBQOSRZPLHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)CCC2=CC=CC=C2 |
溶解度 |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)
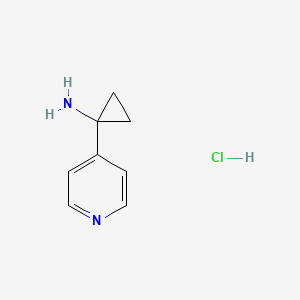
![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452134.png)
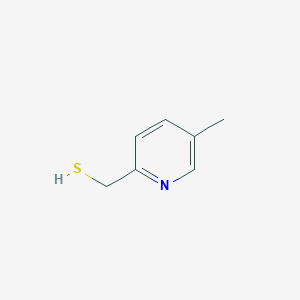
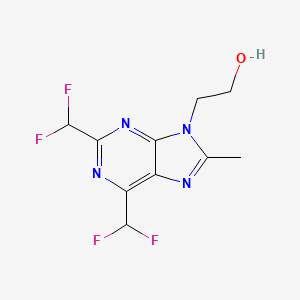
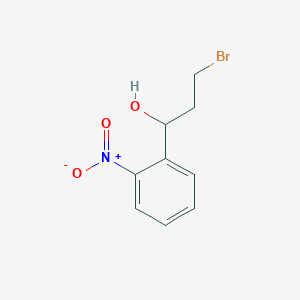
![methyl N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]glycinate](/img/structure/B12452150.png)
![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
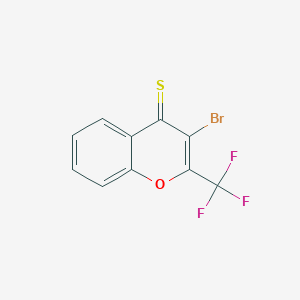
![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)
